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Compound of Interest

Compound Name: GSK3368715

Cat. No.: B15584202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK3368715 is a potent, orally active, and reversible inhibitor of Type I protein arginine

methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT6, and PRMT8.[1][2] These

enzymes play a crucial role in cellular processes by methylating arginine residues on histone

and non-histone proteins.[1] Dysregulation of Type I PRMT activity is implicated in various

cancers, making them attractive therapeutic targets.[1] GSK3368715 has demonstrated anti-

tumor activity in preclinical models, including diffuse large B-cell lymphoma (DLBCL) and

pancreatic adenocarcinoma xenografts.[3] This document provides detailed protocols for the

preparation of oral gavage formulations of GSK3368715 for use in murine studies.

Physicochemical and Pharmacological Properties
A summary of the relevant properties of GSK3368715 is presented below.
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Property Value Source(s)

Molecular Formula C₂₀H₃₈N₄O₂ [4]

Molecular Weight 366.54 g/mol [4]

Mechanism of Action

Reversible, S-adenosyl-L-

methionine (SAM)

uncompetitive inhibitor of Type

I PRMTs

[1][2]

Primary Targets
PRMT1, PRMT3, PRMT6,

PRMT8
[1][2]

Solubility (as trihydrochloride

salt)

DMSO: 81 mg/mL, Water: 81

mg/mL, Ethanol: 81 mg/mL
[5]

In Vivo Efficacy (Mice)

Tumor regression observed at

doses ranging from >75 mg/kg

to 300 mg/kg in xenograft

models.

[6][7]

Signaling Pathway Inhibition
GSK3368715 exerts its anti-tumor effects by inhibiting Type I PRMTs, which in turn modulates

key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal

Growth Factor Receptor (EGFR) and Wnt signaling pathways.[1][8] PRMT1 can directly

methylate EGFR, enhancing its activity.[9][10] Additionally, PRMT1 regulates the transcription

of crucial components of the Wnt pathway, including LRP5 and Porcupine (PORCN).[1][11]

Inhibition of PRMT1 by GSK3368715 can therefore lead to the downregulation of these pro-

proliferative pathways.
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Mechanism of Action of GSK3368715
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GSK3368715 inhibits PRMT1, affecting EGFR and Wnt signaling.
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Experimental Protocols
Two primary formulations are recommended for the oral administration of GSK3368715 in

mice. The choice of vehicle may depend on the specific experimental requirements and the

desired dosing regimen.

Formulation 1: Methylcellulose-Based Suspension
This formulation is suitable for creating a homogenous suspension of GSK3368715.

Materials:

GSK3368715 powder

Methylcellulose (400 cP)

Sterile deionized water

Magnetic stirrer and stir bar

Heating plate

Ice bath or refrigerator

Protocol for 0.5% Methylcellulose Vehicle Preparation:

To prepare 100 mL of 0.5% methylcellulose, heat approximately 33 mL of sterile deionized

water to 60-80°C on a heating plate with stirring.

Slowly add 0.5 g of methylcellulose powder to the heated water while stirring vigorously to

ensure proper wetting and prevent clumping.

Once a homogenous milky suspension is formed, remove the beaker from the heat.

Add the remaining 67 mL of cold sterile deionized water to the suspension.

Place the beaker in an ice bath or a 4°C refrigerator and continue to stir until the solution

becomes clear and viscous.
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Store the prepared 0.5% methylcellulose vehicle at 4°C.

Protocol for GSK3368715 Suspension Preparation:

Calculate the required amount of GSK3368715 and 0.5% methylcellulose vehicle based on

the desired final concentration and the number of animals to be dosed. It is advisable to

prepare a slight excess.

Weigh the calculated amount of GSK3368715 powder and place it in a sterile tube.

Add the appropriate volume of the chilled 0.5% methylcellulose vehicle to the GSK3368715
powder.

Vortex the mixture vigorously for several minutes to ensure a uniform suspension.

Visually inspect the suspension for any clumps or undissolved particles. If necessary,

sonicate briefly in a water bath sonicator.

It is recommended to prepare this formulation fresh daily. If short-term storage is necessary,

store at 4°C and re-vortex thoroughly before administration.

Formulation 2: Solubilized Formulation
This formulation provides a clear solution and may be suitable for studies where complete

dissolution is preferred.

Materials:

GSK3368715 powder

Dimethyl sulfoxide (DMSO), anhydrous

Polyethylene glycol 300 (PEG300)

Tween-80 (Polysorbate 80)

Sterile deionized water (ddH₂O)

Protocol for Solubilized Formulation Preparation (Example for a final concentration):
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A suggested vehicle composition is 5% DMSO, 40% PEG300, 5% Tween-80, and 50%

ddH₂O.[11]

Prepare a concentrated stock solution of GSK3368715 in anhydrous DMSO. For example, to

prepare a final dosing solution, you might dissolve GSK3368715 in DMSO to achieve a

concentration that will be 5% of the final volume.

In a separate sterile tube, combine the required volumes of PEG300 and Tween-80.

Add the GSK3368715/DMSO stock solution to the PEG300/Tween-80 mixture and vortex

thoroughly until clear.

Add the sterile ddH₂O to the mixture and vortex again until a homogenous and clear solution

is formed.

This formulation should be prepared fresh daily immediately before use for optimal results.[5]

Oral Gavage Administration Workflow
The following diagram outlines the general workflow for preparing and administering the

GSK3368715 formulation via oral gavage in mice.
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Oral Gavage Workflow for GSK3368715 in Mice
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A stepwise workflow for the preparation and administration of GSK3368715.
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Important Considerations
Animal Welfare: All animal procedures should be conducted in accordance with institutional

guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Proper handling and gavage techniques are crucial to minimize stress and potential injury to

the animals.

Dose and Volume: The typical oral gavage volume for mice is 10 mL/kg. The final dosing

volume should be calculated based on the individual animal's body weight.

Stability: As specific stability data for GSK3368715 in these formulations is not publicly

available, it is strongly recommended to prepare the formulations fresh on the day of use.

Pharmacokinetics and Maximum Tolerated Dose (MTD): Comprehensive pharmacokinetic

data (e.g., Cmax, Tmax, oral bioavailability) and a definitive MTD for GSK3368715 in mice

have not been widely published. It is advisable to conduct pilot studies to determine these

parameters for the specific mouse strain and experimental conditions.

Safety: A Phase 1 clinical trial of GSK3368715 in humans was terminated early due to a

higher-than-expected incidence of thromboembolic events.[6][12] While the direct relevance

to murine studies is not established, careful monitoring for any adverse effects is warranted.

Conclusion
The protocols outlined in this document provide a foundation for the successful oral

administration of GSK3368715 in mice. The choice of formulation will depend on the specific

needs of the study. Adherence to proper preparation and administration techniques, along with

careful monitoring of the animals, will ensure the generation of reliable and reproducible data in

preclinical studies investigating the therapeutic potential of this Type I PRMT inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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